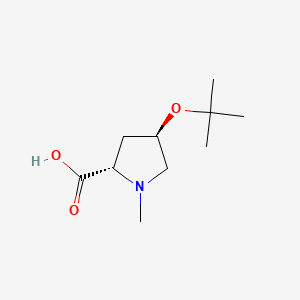
(2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral separation techniques. One effective approach is the separation of chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its diastereomer (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid . This process can be optimized using Gaussian calculations to design the separation process, resulting in improved yield and efficiency.
Industrial Production Methods: Industrial-scale production of this compound can be achieved through the implementation of optimized chiral separation processes. These processes involve the use of water and other environmentally friendly solvents, eliminating the need for salinization and dissociation steps . The industrial-scale implementation has been successfully set up, achieving a batch capacity of 100 kg.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s tert-butoxy group makes it particularly suitable for reactions involving bulky bases and nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium tert-butoxide, which is a strong base and can facilitate elimination reactions to form less substituted alkenes . The compound’s reactivity is influenced by steric interactions, making it less nucleophilic compared to smaller alkoxides.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, elimination reactions with potassium tert-butoxide can yield less substituted alkenes .
Scientific Research Applications
(2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of anti-HCV drugs such as Velpatasvir . The compound’s unique stereochemistry and functional groups make it valuable in the development of new chemical entities and drug candidates.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tert-butoxy group and chiral centers play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4R)-4-(tert-butoxy)-1-methylpyrrolidine-2-carboxylic acid include (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid and other tert-butoxycarbonyl derivatives .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
2913229-11-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2S,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-7-5-8(9(12)13)11(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
JYILROAIUKFLKF-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















